molecular formula C11H10F3NO2 B13457823 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylicacid

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylicacid

Cat. No.: B13457823
M. Wt: 245.20 g/mol
InChI Key: MQRCNYSDNJFVCN-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce tetrahydroquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted quinoline derivatives, such as:

Uniqueness

What sets 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid apart from these similar compounds is its unique combination of the trifluoromethyl group with the tetrahydroquinoline ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h5H,1-4H2,(H,16,17)

InChI Key

MQRCNYSDNJFVCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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